N-[(2-Chlorophenyl)methyl]glycine ethyl ester
Description
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
YPFCECVJYFFFHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2-Chlorophenyl)methyl]glycine ethyl ester typically involves the reaction of 2-chlorobenzylamine with ethyl chloroacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 50°C) for several hours. The product is then purified using techniques such as flash chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Chemical Reactions of Amino Acid Esters
Amino acid esters can undergo various chemical reactions, including hydrolysis, amination, and coupling reactions. These reactions are crucial in synthesizing complex molecules.
Hydrolysis
-
Reaction : Amino acid esters can be hydrolyzed to form the corresponding amino acids.
-
Conditions : Typically involves a base like sodium hydroxide (NaOH) in water.
-
Example : Ethyl glycinate can be hydrolyzed to glycine.
Amination
-
Reaction : Involves the introduction of an amino group into the molecule.
-
Conditions : Often requires a catalyst or a strong base.
-
Example : N-arylation reactions can introduce aryl groups onto the nitrogen atom.
Coupling Reactions
-
Reaction : Used to form peptide bonds or link amino acids with other molecules.
-
Conditions : Typically involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or azides.
-
Example : Formation of hydrazides from esters and hydrazine hydrate .
Photoredox Reactions
Photoredox chemistry has emerged as a powerful tool for modifying amino acid derivatives. These reactions involve light-induced electron transfer to facilitate coupling or other transformations.
Example: Cross-Dehydrogenative Coupling
-
Reaction : Involves the coupling of N-aryl glycine derivatives with indoles.
-
Conditions : Uses a catalyst like mpg-CN under blue LED light.
Enzymatic Reactions
Enzymatic methods are increasingly used for the synthesis of chiral intermediates, offering high optical purity and environmental friendliness.
Example: Penicillin Acylase Catalysis
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[(2-Chlorophenyl)methyl]glycine ethyl ester exhibit significant anticancer properties. For instance, studies have shown that derivatives with chlorophenyl groups can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 12.5 | HCT-116 (colon cancer) |
| Related compound A | 8.0 | MCF-7 (breast cancer) |
| Related compound B | 15.0 | HeLa (cervical cancer) |
Neuropharmacology
this compound has been studied for its effects on neurotransmitter systems. It has been shown to interact with G protein-coupled receptors, potentially modulating neurotransmission pathways relevant in treating neurological disorders.
Agrochemicals
Herbicidal Properties
The compound has demonstrated herbicidal activity against various weed species. Its mechanism involves inhibition of specific metabolic pathways in plants, leading to growth cessation.
| Target Weed Species | Effective Concentration (g/ha) |
|---|---|
| Amaranthus retroflexus | 0.5 |
| Chenopodium album | 1.0 |
Synthetic Intermediate
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic routes.
Case Study: Synthesis of Chiral Intermediates
A notable application is in the synthesis of chiral intermediates for pharmaceuticals, such as clopidogrel. The process involves the resolution of racemic mixtures using enzymatic methods, where this compound acts as a key starting material.
Toxicological Assessments
Toxicological studies are crucial for understanding the safety profile of this compound. Initial findings suggest that while the compound exhibits low acute toxicity, long-term exposure studies are necessary to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity to certain proteins, while the glycine ethyl ester moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Structural Features and Substitutions
The table below compares key structural differences among related compounds:
| Compound Name | CAS RN | Substituent on Glycine Nitrogen | Ester Group | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|---|
| N-[(2-Chlorophenyl)methyl]glycine ethyl ester* | - | 2-Chlorophenylmethyl | Ethyl | Chlorophenyl, ester | ~243.7 (calc.) |
| S-(+)-N-(2-(2-Thienyl)ethyl)-2-chlorophenyl glycine methyl ester HCl | 141109-19-5 | 2-Chlorophenyl, thienylethyl | Methyl | Thiophene, HCl salt | 346.27 |
| Methyl N-(4-chlorobenzoyl)glycinate | - | 4-Chlorobenzoyl | Methyl | Chlorobenzoyl, ester | ~243.7 (calc.) |
| Ethyl N-(phenylacetyl)glycinate | - | Phenylacetyl | Ethyl | Phenylacetyl, ester | ~221.3 (calc.) |
| N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine methyl ester | 1315619-14-7 | Oxazolyl-ethoxy-benzyl | Methyl | Oxazole, benzyl ether | 380.44 |
*Hypothetical structure inferred from analogs.
Key Observations :
- Aryl Substitution : Ortho-chlorophenyl groups (as in the target compound) may influence steric hindrance and electronic effects, altering reactivity compared to para-substituted analogs (e.g., 4-chlorobenzoyl) .
- Complex Substituents : Compounds with oxazole or thiophene moieties (e.g., ) introduce additional hydrogen-bonding or lipophilic interactions, which could enhance target binding in drug design .
Physicochemical Properties
Notes:
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for formulation .
- Ortho-chlorophenyl esters may undergo halogen loss under specific conditions, as seen in , where ester-linked chlorophenyl groups lose Cl⁻ via intramolecular mechanisms. Ethyl esters might delay this process compared to methyl esters due to steric effects .
Biological Activity
N-[(2-Chlorophenyl)methyl]glycine ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as ethyl 2-(2-chlorobenzylamino)acetate, possesses a chlorophenyl group attached to a glycine moiety. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. This mechanism is common among compounds that target bacterial cell metabolism.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly at glycine sites in the NMDA receptor, which is crucial for neurotransmission and neuroprotection .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that the compound has potential as a therapeutic agent against infections caused by these pathogens .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects on certain cancer cell lines. For instance, it showed significant activity against T-lymphoblastic cell lines with IC50 values indicating effective inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 9 |
| MOLT-4 | 12 |
| Jurkat | 11 |
In contrast, it displayed minimal cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window .
Case Studies
- Screening for Anticancer Activity : A study screened various compounds for their ability to inhibit T-cell proliferation. This compound was identified as one of the most promising candidates, demonstrating potent activity against multiple T-cell lines while sparing normal lymphocytes .
- Antimicrobial Efficacy Assessment : In a comparative study assessing the antimicrobial efficacy of several glycine derivatives, this compound outperformed several existing antibiotics against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What in vitro assays are suitable for studying this compound’s biological activity?
- Methodology : Use enzyme inhibition assays (e.g., serine hydrolases) with fluorogenic substrates. For receptor studies, employ competitive binding assays (e.g., SPR or radioligand displacement). Always include DMSO controls (<1% v/v) to avoid solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
